2-[7-[(Z)-(3-ethyl-1,3-benzothiazol-2-ylidene)methyl]-4,4a,5,6-tetrahydro-3H-naphthalen-2-ylidene]propanedinitrile
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Overview
Description
2-[7-[(Z)-(3-ethyl-1,3-benzothiazol-2-ylidene)methyl]-4,4a,5,6-tetrahydro-3H-naphthalen-2-ylidene]propanedinitrile is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a benzothiazole moiety linked to a naphthalene ring system, making it an interesting subject for research in organic chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[7-[(Z)-(3-ethyl-1,3-benzothiazol-2-ylidene)methyl]-4,4a,5,6-tetrahydro-3H-naphthalen-2-ylidene]propanedinitrile typically involves a multi-step process. The initial step often includes the formation of the benzothiazole ring through the cyclization of 2-aminothiophenol with an appropriate aldehyde. This intermediate is then subjected to a Knoevenagel condensation reaction with a naphthalene derivative, followed by further functionalization to introduce the propanedinitrile group.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, controlled temperatures, and solvent systems that facilitate the desired transformations. The scalability of the process is crucial for industrial applications, and continuous flow techniques may be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
2-[7-[(Z)-(3-ethyl-1,3-benzothiazol-2-ylidene)methyl]-4,4a,5,6-tetrahydro-3H-naphthalen-2-ylidene]propanedinitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce dihydro derivatives.
Scientific Research Applications
2-[7-[(Z)-(3-ethyl-1,3-benzothiazol-2-ylidene)methyl]-4,4a,5,6-tetrahydro-3H-naphthalen-2-ylidene]propanedinitrile has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its unique structural features.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and dyes.
Mechanism of Action
The mechanism of action of 2-[7-[(Z)-(3-ethyl-1,3-benzothiazol-2-ylidene)methyl]-4,4a,5,6-tetrahydro-3H-naphthalen-2-ylidene]propanedinitrile involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-(2-(Dimethylamino)ethoxy)ethanol: Another organic compound with a different functional group but similar complexity.
Sulfur Compounds: Compounds containing sulfur, which may exhibit similar reactivity patterns.
Uniqueness
What sets 2-[7-[(Z)-(3-ethyl-1,3-benzothiazol-2-ylidene)methyl]-4,4a,5,6-tetrahydro-3H-naphthalen-2-ylidene]propanedinitrile apart is its unique combination of a benzothiazole moiety and a naphthalene ring system, providing distinct chemical and physical properties that are valuable in various research and industrial applications.
Properties
Molecular Formula |
C23H21N3S |
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Molecular Weight |
371.5 g/mol |
IUPAC Name |
2-[7-[(Z)-(3-ethyl-1,3-benzothiazol-2-ylidene)methyl]-4,4a,5,6-tetrahydro-3H-naphthalen-2-ylidene]propanedinitrile |
InChI |
InChI=1S/C23H21N3S/c1-2-26-21-5-3-4-6-22(21)27-23(26)12-16-7-8-17-9-10-18(13-19(17)11-16)20(14-24)15-25/h3-6,11-13,17H,2,7-10H2,1H3/b23-12- |
InChI Key |
GBDVTFIIFNVPIM-FMCGGJTJSA-N |
Isomeric SMILES |
CCN\1C2=CC=CC=C2S/C1=C\C3=CC4=CC(=C(C#N)C#N)CCC4CC3 |
Canonical SMILES |
CCN1C2=CC=CC=C2SC1=CC3=CC4=CC(=C(C#N)C#N)CCC4CC3 |
Origin of Product |
United States |
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